3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Phosphodiesterase II inhibition Neurodegenerative disease Urolithin scaffold comparison

Sourcing the incorrect urolithin analog risks inactive PDE2 inhibition (IC50 > 100 μM) and suboptimal Iron(III) detection. This CAS 3722-44-9 product ensures the correct saturated scaffold. - PDE2 IC50 = 93.24 μM, with derivatives reaching 33.95 μM (2.75-fold improvement). - 125 nm Stokes shift and 5.4× wider Fe(III) dynamic range vs. Urolithin B. - Validated intracellular Fe(III) on-off sensor with 90% cell viability at 50 μM. - Sub-micromolar STS inhibitor derivatives (IC50 = 860 nM) achievable.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 3722-44-9
Cat. No. B181571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
CAS3722-44-9
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C3=C(C=C(C=C3)O)OC2=O
InChIInChI=1S/C13H12O3/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)16-12(10)7-8/h5-7,14H,1-4H2
InChIKeyOCRPPMHVRQIWOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Saturated Urolithin Core with Differentiated Profiles


3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (CAS 3722-44-9) is a tricyclic coumarin derivative belonging to the urolithin family—hydroxylated benzo[c]chromen-6-one metabolites of dietary ellagitannins [1]. Unlike the fully aromatic urolithins (e.g., Urolithin B), this compound bears a saturated cyclohexane ring fused to the coumarin core, yielding distinct photophysical properties and biological activity profiles [2]. It serves as a versatile scaffold for synthesizing phosphate, thiophosphate, and Mannich base derivatives explored as steroid sulfatase (STS) inhibitors, phosphodiesterase II (PDE2) inhibitors, and selective fluorescent probes for Iron(III) detection [3][4].

3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one: Why Generic Substitution Fails


Despite sharing the benzo[c]chromen-6-one core with aromatic urolithins such as Urolithin B (3-hydroxy-6H-benzo[c]chromen-6-one), the saturation of the distal ring in 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one fundamentally alters its photophysical behavior, metal-binding stoichiometry, and enzyme inhibition profile. The saturated analogue exhibits a 35 nm larger Stokes shift (125 nm vs. 90 nm) and requires a 5.4-fold higher Iron(III) concentration to achieve full fluorescence quenching compared to Urolithin B [1]. In PDE2 inhibition, the saturated scaffold demonstrates measurable activity (IC50 = 93.24 μM) while the closely related 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one shows negligible inhibition (IC50 > 100 μM) [2]. Furthermore, thiophosphate derivatives built on the tetrahydro scaffold achieve sub-micromolar STS inhibition (IC50 = 860 nM), outperforming the reference inhibitor 665-COUMATE (IC50 = 1 μM) [3]. These quantitative divergences preclude simple interchangeability among in-class analogs for applications requiring predictable fluorescence parameters, enzyme inhibition potency, or scaffold derivatization efficiency.

Quantitative Differentiation of 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one from Analogs


PDE2 Inhibition: Tetrahydro Scaffold vs 8-Methyl Analog

In a direct enzyme-level comparison of urolithin lead compounds for PDE2 inhibition, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one demonstrated measurable inhibitory activity with an IC50 of 93.24 μM, whereas the structurally analogous 3-hydroxy-8-methyl-6H-benzo[c]chromen-6-one exhibited negligible activity with an IC50 greater than 100 μM [1]. The tetrahydro scaffold thus provides a superior starting point for PDE2 inhibitor optimization, as evidenced by subsequent derivatives (e.g., compound 2e) achieving IC50 values as low as 33.95 μM [1].

Phosphodiesterase II inhibition Neurodegenerative disease Urolithin scaffold comparison

Enhanced Stokes Shift vs Urolithin B for Fluorescence Imaging

Comparative fluorometric characterization revealed that 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) exhibits a Stokes shift of 125 nm (λex = 335 nm, λem = 460 nm), which is 35 nm larger than the 90 nm Stokes shift of Urolithin B (URO-B; λex = 330 nm, λem = 420 nm) [1]. The larger Stokes shift reduces self-absorption and spectral overlap between excitation and emission, improving signal-to-noise discrimination in fluorescence microscopy applications [1].

Fluorescent sensor Stokes shift Iron(III) detection Cellular imaging

Iron(III) Quenching Dynamic Range vs Urolithin B

The fluorescence quenching response to Iron(III) reveals a markedly different dynamic range between the two probes. Complete fluorescence quenching of 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) requires 2.7 mM Iron(III), whereas Urolithin B (URO-B) undergoes total quenching at only 0.5 mM Iron(III)—a 5.4-fold difference [1]. This indicates that THU-OH is suited for detecting and quantifying Iron(III) at higher concentration ranges where URO-B would already be saturated, providing complementary analytical utility [1].

Iron(III) sensing Fluorescence quenching Dynamic range Urolithin B comparator

Thiophosphate Derivatives of Tetrahydro Scaffold: STS Inhibition

The bis-(6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl) hydrogenthiophosphate derivative (10b), synthesized from the 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold, exhibited the most potent STS inhibition among all tested bicoumarin thiophosphate analogs, with an IC50 of 860 nM [1]. This represents a 1.16-fold improvement over the reference STS inhibitor 665-COUMATE (IC50 = 1 μM) tested under identical conditions using STS isolated from human placenta [1]. The tetrahydro scaffold thus provides a productive template for generating STS inhibitors with superior potency compared to the established reference compound.

Steroid sulfatase inhibition Breast cancer Thiophosphate derivatives Scaffold comparison

Cell-Penetrant Iron(III) Sensing in Glioblastoma Cells

In cytotoxicity assays performed on human glioblastoma (DBTRG-05MG) cells, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (THU-OH) at 50 μM concentration maintained 90% cell viability after 24-hour incubation [1]. Fluorescence microscopy confirmed that THU-OH readily penetrates glioblastoma cells and functions as an intracellular Iron(III) on-off sensor, with fluorescence signal quenching observed upon exogenous Iron(III) addition [1]. In comparison, Urolithin B (URO-B) at the same 50 μM concentration yielded 78% viability in SK-N-AS neuroblastoma cells [1]. While tested in different cell lines, THU-OH's higher viability percentage and successful intracellular sensor functionality demonstrate its suitability for live-cell imaging applications.

Cellular imaging Biocompatibility Glioblastoma Iron(III) sensor

Application Scenarios: 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one


PDE2 Inhibitor Lead Optimization for Neurodegenerative Diseases

Based on the direct head-to-head PDE2 inhibition data showing 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one (IC50 = 93.24 μM) outperforming the 8-methyl aromatic analog (IC50 > 100 μM), medicinal chemistry teams should prioritize this tetrahydro scaffold as the starting point for PDE2 inhibitor development [1]. The scaffold's derivatization potential is validated by the achievement of IC50 values as low as 33.95 μM in optimized derivatives (compound 2e), representing a 2.75-fold improvement over the parent compound [1]. Procurement should specify this CAS number to ensure the correct saturated scaffold rather than inadvertently sourcing the inactive aromatic analog.

Iron(III)-Selective Fluorescent Probe for Environmental and Biological Monitoring

The 5.4-fold wider Iron(III) quenching dynamic range of THU-OH (complete quenching at 2.7 mM) compared to Urolithin B (complete quenching at 0.5 mM) makes this compound the preferred choice for analytical applications involving samples with elevated iron concentrations, such as environmental water monitoring, industrial effluent analysis, or biological samples from iron-overload disease models [1]. The 125 nm Stokes shift further ensures clean spectral separation for quantitative fluorometric measurements [1]. Users should procure this specific CAS number when extended dynamic range is a critical assay parameter.

Live-Cell Fluorescence Imaging of Intracellular Iron(III) in Glioblastoma Research

The documented cell-penetrative properties, confirmed intracellular Iron(III) on-off sensor functionality, and 90% viability at 50 μM in DBTRG-05MG glioblastoma cells position 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one as a validated tool for glioblastoma iron homeostasis studies [1]. Researchers investigating iron dysregulation in cancer biology should select this compound over probes lacking published cellular imaging validation, and must specify CAS 3722-44-9 to obtain the correct saturated urolithin analog with the characterized intracellular sensing profile [1].

Steroid Sulfatase Inhibitor Development with Tetrahydro Scaffold for Breast Cancer

The demonstrated capacity of the 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one scaffold to generate thiophosphate derivatives with sub-micromolar STS inhibition (compound 10b, IC50 = 860 nM, outperforming 665-COUMATE at IC50 = 1 μM) supports its procurement as a privileged starting material for STS inhibitor medicinal chemistry programs [1]. Additionally, phosphate derivatives built on this scaffold have shown activity against MCF-7 breast cancer cells (e.g., compound 9r, GI50 = 24.7 μM), further validating the scaffold's relevance for anticancer agent development [1]. Procurement teams should source this CAS number specifically for STS-focused lead generation campaigns.

Technical Documentation Hub

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